molecular formula C15H14O3 B3106076 1-(4-Ethoxyphenyl)-3-(2-furyl)prop-2-en-1-one CAS No. 1565-91-9

1-(4-Ethoxyphenyl)-3-(2-furyl)prop-2-en-1-one

Cat. No.: B3106076
CAS No.: 1565-91-9
M. Wt: 242.27 g/mol
InChI Key: PGGLZCHHNHKVKW-UHFFFAOYSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative supplied for research applications. Chalcones are an important class of organic compounds characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system . This structural motif is associated with a wide spectrum of reported biological activities. Please note that the specific data for this exact 4-ethoxyphenyl derivative is limited; its potential research applications are inferred from studies on closely related furan-chalcone analogs. A prominent area of investigation for furan-chalcones is their role as enzyme inhibitors. Research on similar compounds has shown that the 2-furanyl moiety can contribute to significant biological activity, particularly as a potent inhibitor of tyrosinase . Tyrosinase is a key enzyme in melanin production, making such compounds subjects of interest for studying skin hyperpigmentation disorders . The mechanism is often explored through enzyme kinetics and molecular docking studies, which for analogs have revealed a mixed-type inhibition, suggesting binding to both the catalytic and allosteric sites of the enzyme . Beyond tyrosinase inhibition, chalcones bearing furan and substituted phenyl rings are frequently investigated for their antimicrobial properties. Studies on analogous structures have examined their ability to act as antibiotic resistance modifiers, particularly against strains of Staphylococcus aureus that express efflux pumps like NorA and MepA . When used in combination with conventional antibiotics, these chalcones can exhibit a synergistic effect, potentially restoring the efficacy of the antibiotic . The compound is presented as a solid and is typically synthesized via a Claisen-Schmidt condensation reaction, a standard base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-14-7-5-12(6-8-14)15(16)10-9-13-4-3-11-18-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGLZCHHNHKVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244266
Record name 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-91-9
Record name 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxyphenyl)-3-(2-furanyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on Rings A and B significantly impact melting points, solubility, and crystallinity. Key comparisons include:

Table 1: Physical Properties of Selected Chalcones
Compound Name (ID) Substituents (Ring A/Ring B) Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound 4-Ethoxyphenyl / Furan-2-yl Not reported Not reported Not reported
LabMol-70 4-Methylsulfanylphenyl / Furan-2-yl 152 25 100
LabMol-71 4-Methylsulfanylphenyl / Furan-2-yl 114 19 99.05
Chalcone1 4-Methoxyphenyl / 3,4,5-Trimethoxyphenyl Not reported Not reported Not reported
Chalcone2 4-Methoxyphenyl / 4-Ethoxyphenyl Not reported Not reported Not reported
PAAPM 4-Methoxyphenyl / Phenyl Not reported Not reported Not reported
PAAPE 4-Ethoxyphenyl / Phenyl Not reported Not reported Not reported

Key Observations :

  • Ethoxy vs. Methoxy: The ethoxy group in Chalcone2 induces distinct supramolecular packing compared to methoxy-substituted Chalcone1, as revealed by Hirshfeld surface analysis.
  • Furan-2-yl vs. Phenyl : Compounds with furan-2-yl (e.g., LabMol-70/71 ) generally exhibit lower melting points than phenyl-substituted analogues, likely due to reduced symmetry and weaker π-π stacking.

Key Observations :

  • Electron-Donating Groups : Ethoxy substitution (PAAPE ) enhances binding affinity to viral proteins compared to methoxy (PAAPM), likely due to improved hydrophobic interactions.
  • Halogen vs. Alkoxy : Halogenated chalcones (e.g., 2j in , IC₅₀ = 4.7 μM) show higher potency than alkoxy-substituted derivatives, attributed to halogen electronegativity enhancing dipole interactions.
  • Furan-2-yl Contribution : The furan moiety in Compound 8 and LabMol-70/71 correlates with antifungal activity, though substituents on Ring A modulate potency.

Structural and Crystallographic Comparisons

  • Crystal Packing : Chalcone2 (4-ethoxyphenyl) exhibits denser molecular packing than methoxy analogues due to ethoxy’s extended alkyl chain, favoring C–H···O and C–H···π interactions.
  • Planarity : Ethoxy and methoxy groups both preserve the chalcone’s planar conformation, critical for π-orbital overlap and charge transfer in photophysical applications .

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a furan ring and an ethoxy-substituted phenyl group. The molecular formula is C15H14O3C_{15}H_{14}O_{3} with a molecular weight of 242.27 g/mol .

Anticancer Properties

Recent studies have highlighted the potential of chalcone derivatives, including (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, in exhibiting anticancer activity. For instance, research indicates that certain chalcones can induce apoptosis in cancer cell lines through mechanisms such as the modulation of cell cycle progression and the activation of caspases .

Case Study : A study evaluating various chalcone derivatives demonstrated that compounds similar to (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibited significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the range of 10–30 µM, indicating potent activity .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. Several studies have reported that (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits antibacterial and antifungal activities.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

This table summarizes the antimicrobial efficacy of the compound against various pathogens, showcasing its potential as a therapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has been investigated for its anti-inflammatory effects. Research indicates that chalcones can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Chalcones may inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Modulation of Signaling Pathways : Interference with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (2E)-1-(4-Ethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the Claisen-Schmidt condensation between 4-ethoxyacetophenone and furan-2-carbaldehyde. Key steps include:

  • Using a base catalyst (e.g., NaOH or KOH) in ethanol or methanol under reflux .
  • Monitoring reaction progress via TLC or HPLC to optimize time and temperature.
  • Purification via recrystallization or column chromatography. Adjust solvent polarity (e.g., hexane/ethyl acetate) based on compound solubility .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure and stereochemistry of the compound?

  • Methodology :

  • FT-IR : Identify key functional groups, such as the carbonyl stretch (~1650–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), furan protons (δ 6.5–7.5 ppm), and enone protons (δ 7.0–8.0 ppm with coupling constants J = 15–16 Hz confirming the E-configuration) .
  • ¹³C NMR : Carbonyl carbon (~190 ppm), aromatic carbons (100–160 ppm), and ethoxy carbons (~60–70 ppm) .

Q. What crystallographic methods are used to determine the solid-state structure of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent like ethanol or DCM.
  • Perform XRD analysis using a diffractometer (e.g., Oxford Diffraction SuperNova) with Cu-Kα radiation.
  • Solve the structure using software like SHELX and refine with Olex2. Compare bond lengths/angles with DFT-optimized geometries .

Advanced Research Questions

Q. How do experimental spectroscopic data compare with theoretical predictions from DFT calculations?

  • Methodology :

  • Optimize the molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)) in Gaussian 03/08.
  • Calculate vibrational frequencies (FT-IR) and NMR chemical shifts (GIAO method).
  • Analyze discrepancies (e.g., solvent effects in NMR) and validate computational models against experimental data .

Q. What mechanistic insights explain the compound’s moderate antimicrobial activity, and how can structure-activity relationships (SAR) guide optimization?

  • Methodology :

  • Test antimicrobial activity via microdilution assays against Gram-positive/negative bacteria and fungi.
  • Perform SAR studies : Modify substituents (e.g., replace ethoxy with bulkier alkoxy groups) and assess changes in activity.
  • Use molecular docking to predict interactions with microbial targets (e.g., DNA gyrase or membrane proteins) .

Q. How does the compound’s nonlinear optical (NLO) behavior compare to structurally similar chalcones, and what factors enhance its polarizability?

  • Methodology :

  • Measure hyperpolarizability (β) via electric field-induced second harmonic generation (EFISHG).
  • Correlate with DFT-derived parameters (HOMO-LUMO gap, dipole moment). Substituent effects (e.g., electron-donating ethoxy vs. methoxy) can modulate NLO efficiency .

Q. What strategies resolve contradictions between theoretical and experimental data in charge transfer analysis?

  • Methodology :

  • Re-examine computational parameters (e.g., solvent models, basis set size).
  • Use Hirshfeld surface analysis to assess intermolecular interactions in the crystal lattice that DFT may not capture .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Claisen-Schmidt condensation, recrystallization
Characterization XRD, FT-IR, NMR
Computational DFT (B3LYP), molecular docking
Bioactivity Microdilution assays, SAR studies
NLO Properties EFISHG, hyperpolarizability calculations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-3-(2-furyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxyphenyl)-3-(2-furyl)prop-2-en-1-one

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